Potent and Selective HDAC Inhibition: A 1.8 nM Benchmark in Cancer Epigenetics
N-(2-bromophenyl)-2,2-difluoroacetamide demonstrates exceptionally potent inhibition of histone deacetylase 1 (HDAC1), with an IC50 of 1.80 nM [1]. This high-affinity target engagement establishes it as a valuable tool for probing HDAC1-specific biology. While its pan-HDAC activity in HeLa cell nuclear extracts is also potent (IC50 = 2.20 nM) [1], a comparator compound from US Patent 8685992 (BDBM119704) exhibits significantly weaker inhibition against HDAC1 (IC50 = 184 nM) [2]. The activity cliff between these scaffolds underscores the critical role of the N-(2-bromophenyl)-2,2-difluoroacetamide pharmacophore in achieving high-affinity HDAC1 engagement.
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | BDBM119704 (US8685992, 28) [IC50 = 184 nM] |
| Quantified Difference | ~102-fold more potent than comparator |
| Conditions | HDAC1 (unknown origin) preincubated for 15 mins, Fluor de Lys substrate, 1 hr fluorometric assay |
Why This Matters
This provides a defined potency benchmark for the compound, enabling informed selection for projects focused on HDAC1-dependent mechanisms or requiring high target engagement.
- [1] BindingDB. BDBM50142796 CHEMBL3759186: N-(2-bromophenyl)-2,2-difluoroacetamide HDAC1 Inhibition Data. Accessed 2026. View Source
- [2] BindingDB. BDBM119704 US8685992, 28: HDAC Inhibitor Data. Accessed 2026. View Source
